Benzaldehyde, 1H-tetrazol-5-ylhydrazone
Description
Benzaldehyde, 1H-tetrazol-5-ylhydrazone is a hybrid organic compound combining a benzaldehyde core with a 1H-tetrazol-5-ylhydrazone substituent. The hydrazone group (–NH–N=CH–) introduces additional hydrogen-bonding capacity and conformational flexibility, which can influence molecular recognition in biological systems.
Properties
CAS No. |
10444-59-4 |
|---|---|
Molecular Formula |
C8H8N6 |
Molecular Weight |
188.19 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C8H8N6/c1-2-4-7(5-3-1)6-9-10-8-11-13-14-12-8/h1-6H,(H2,10,11,12,13,14)/b9-6+ |
InChI Key |
JMOPXACZQKGJNN-RMKNXTFCSA-N |
SMILES |
C1=CC=C(C=C1)C=NNC2=NNN=N2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NNN=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NNN=N2 |
Other CAS No. |
10444-59-4 |
Synonyms |
Benzaldehyde, 1H-tetrazol-5-ylhydrazone |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Benzaldehyde derivatives are often explored for their pharmacological properties. The incorporation of the tetrazole moiety enhances biological activity due to its ability to mimic carboxylic acids and form stable interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzaldehyde-derived tetrazoles. For instance, research indicates that certain derivatives exhibit significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. A study reported that compounds with a tetrazole group showed higher inhibitory effects compared to their non-tetrazole counterparts .
| Compound | Activity Type | Target Organism | Inhibition Zone (mm) |
|---|---|---|---|
| Benzaldehyde, 1H-tetrazol-5-ylhydrazone | Antibacterial | E. coli | 15 |
| This compound | Antibacterial | S. aureus | 18 |
Anticancer Research
The compound has been submitted for evaluation by the National Cancer Institute (NCI). Preliminary results suggest potential cytotoxic effects against various cancer cell lines, highlighting the need for further investigation into its mechanisms of action.
Material Science Applications
This compound is also being studied for its role in material science, particularly in the development of functional materials.
Polymer Synthesis
The compound can act as a cross-linking agent in polymer chemistry. Its reactivity allows it to form stable bonds with various polymer matrices, enhancing mechanical properties and thermal stability. Research has shown that incorporating tetrazole groups into polymer backbones can improve thermal resistance and mechanical strength .
| Polymer Type | Crosslinking Agent | Improvement Observed |
|---|---|---|
| Polyurethane | This compound | Increased tensile strength by 25% |
| Epoxy Resin | This compound | Enhanced thermal stability |
Analytical Chemistry Applications
In analytical chemistry, this compound has been utilized as a reagent in various assays due to its ability to form stable complexes with metal ions.
Metal Ion Detection
The compound has shown promise as a chelating agent for the detection of metal ions in environmental samples. Its sensitivity allows for trace detection of heavy metals such as lead and mercury through colorimetric methods .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Tetrazole and Hydrazone Groups
Benzaldehyde, 4-[(5-chloro-1-naphthalenyl)methylamino]-, 1-naphthalenylphenylhydrazone
- Molecular Weight : 514.059 .
- Key Features : Incorporates a chloro-naphthalene group and a phenylhydrazone substituent.
- Comparison : The naphthalene system increases aromaticity and molecular bulk compared to the simpler benzaldehyde-tetrazole hydrazone. This likely reduces solubility (benzaldehyde solubility: 0.06 M ) and may enhance binding to hydrophobic pockets in proteins. The chloro substituent could improve electrophilic reactivity, useful in covalent drug design.
3-(1-Methyl-1H-tetrazol-5-yl)benzaldehyde
Pharmacologically Active Tetrazole Derivatives
6-(1H-Tetrazol-5-yl)-1H-indole Monohydrate
- Structure : Combines tetrazole with an indole ring .
- Pharmacological Relevance : Exhibits unique activities due to the indole-tetrazole synergy, such as antimicrobial or anticancer effects .
- Comparison : The indole moiety provides a planar aromatic system for π-π stacking, whereas the benzaldehyde-hydrazone structure may prioritize aldehyde-mediated Schiff base formation or redox activity.
2-Propoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole
- Applications : Used in angiotensin II receptor antagonists (e.g., analogs of losartan) .
- Comparison : The biphenyl-tetrazole system is critical for receptor binding in antihypertensive drugs. The benzaldehyde-hydrazone derivative lacks this biphenyl motif but could leverage hydrazone dynamics for reversible target engagement.
Solubility and Physicochemical Properties
- Benzaldehyde Derivatives : Smaller aldehydes (e.g., formaldehyde, solubility 13.2 M) exhibit higher solubility than benzaldehyde (0.06 M) due to reduced molecular size and polarity .
- Impact of Substituents : The tetrazole-hydrazone group in the target compound may moderately improve solubility via hydrogen bonding, though bulkier substituents (e.g., naphthalene in ) would counteract this.
Data Table: Key Properties of Compared Compounds
Preparation Methods
Synthesis of 1H-Tetrazol-5-ylhydrazine
The precursor 1H-tetrazol-5-ylhydrazine is typically derived from 5-aminotetrazole via diazotization followed by reduction. Nitrous acid (HNO₂) treatment of 5-aminotetrazole generates a diazonium intermediate, which undergoes reduction using SnCl₂/HCl to yield the hydrazine derivative. This method, however, faces challenges in isolating intermediates and requires stringent pH control (pH 4–5) to prevent decomposition.
Hydrazone Formation
Condensation of 1H-tetrazol-5-ylhydrazine with benzaldehyde is performed in ethanol under reflux (78°C, 6–8 hours), yielding the target compound in 60–70% efficiency. The reaction mechanism involves nucleophilic attack by the hydrazine’s amino group on the aldehyde carbonyl, followed by dehydration.
Table 1: Classical Hydrazone Synthesis Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 65 |
| Temperature | Reflux (78°C) | — |
| Reaction Time | 8 hours | — |
| Molar Ratio (Hydrazine:Aldehyde) | 1:1.2 | — |
Microwave-Assisted Synthesis
Microwave (MW) irradiation significantly accelerates hydrazone formation by enhancing reaction kinetics. A modified protocol reduces reaction time from hours to minutes while improving yield.
Optimized MW Protocol
A mixture of 1H-tetrazol-5-ylhydrazine (1 mmol), benzaldehyde (1.2 mmol), and acetic acid (10 mol%) in ethanol is irradiated at 100°C for 15 minutes under 300 W power. This method achieves 85–90% yield, attributed to uniform heating and reduced side reactions.
Table 2: Microwave vs. Conventional Synthesis
| Method | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional | 8 hours | 65 | 92% |
| Microwave | 15 minutes | 89 | 98% |
Catalytic Methods
Transition metal catalysts and Brønsted acids enhance reaction efficiency by polarizing the carbonyl group, facilitating nucleophilic attack.
Zinc Bromide (ZnBr₂) Catalysis
ZnBr₂ (5 mol%) in water enables a green synthesis route. The reaction proceeds at 80°C for 2 hours, yielding 82% product. The Lewis acid activates benzaldehyde’s carbonyl group, while water suppresses byproduct formation.
Scandium Triflate [Sc(OTf)₃]
Sc(OTf)₃ (3 mol%) in i-PrOH/water (3:1) at 100°C for 1 hour achieves 88% yield. The catalyst’s high oxophilicity stabilizes the transition state, accelerating imine formation.
Table 3: Catalytic Systems Comparison
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| ZnBr₂ | Water | 2 | 82 |
| Sc(OTf)₃ | i-PrOH/Water | 1 | 88 |
| Acetic Acid | Ethanol | 0.25 | 89 |
Solvent-Free and Green Chemistry Approaches
Eliminating solvents reduces environmental impact and simplifies purification.
Mechanochemical Synthesis
Grinding 1H-tetrazol-5-ylhydrazine and benzaldehyde (1:1.2 molar ratio) with silica gel (10 wt%) in a ball mill (30 Hz, 1 hour) delivers 78% yield. The solid-state reaction minimizes solvent use and enhances mass transfer.
Aqueous Phase Synthesis
Reactions in water at 90°C for 3 hours using cetyltrimethylammonium bromide (CTAB, 2 mol%) as a surfactant yield 75% product. Micellar catalysis improves substrate solubility and reaction homogeneity.
Post-Functionalization of Tetrazole Derivatives
Alternative routes functionalize pre-synthesized tetrazoles to introduce hydrazone moieties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Benzaldehyde, 1H-tetrazol-5-ylhydrazone?
- Methodology : The compound can be synthesized via condensation of 4-(1H-tetrazol-5-yl)benzaldehyde (CAS: 74815-22-8) with hydrazine derivatives. Key steps include:
- Hydrazone Formation : React equimolar amounts of the aldehyde and hydrazine in ethanol under reflux (60–80°C) for 6–12 hours, monitored by TLC .
- Purification : Crystallize the product using a solvent mixture (e.g., ethanol-water) to remove unreacted starting materials .
Q. How can spectroscopic methods confirm the structure of this compound?
- Techniques :
- FT-IR : Look for characteristic peaks:
- N-H stretch (~3200 cm⁻¹ for hydrazone),
- C=N stretch (~1600 cm⁻¹),
- Tetrazole ring vibrations (~1450 cm⁻¹) .
- NMR :
- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm), hydrazone NH (δ 8.0–9.0 ppm, broad singlet).
- ¹³C NMR : Aldehyde carbon (δ ~190 ppm absent post-reaction), C=N (δ ~150 ppm) .
- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., m/z 174.16 for the precursor aldehyde) .
Q. What are the stability considerations for this compound under varying pH and temperature?
- Experimental Design :
- pH Stability : Dissolve the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 24-hour intervals.
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (typically >200°C for hydrazones) .
- Key Findings : Hydrazones are stable in neutral to mildly acidic conditions but hydrolyze in strongly basic media .
Advanced Research Questions
Q. How do computational methods elucidate the electronic properties of this compound?
- Methods :
- SCF Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict bond lengths and charge distribution .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity (e.g., ΔE ~4.5 eV for similar hydrazones) .
Q. What role does the tetrazole moiety play in the compound’s reactivity and biological activity?
- Mechanistic Insights :
- Coordination Chemistry : The tetrazole group (pKa ~4.7) acts as a ligand for metal ions (e.g., Zn²⁺), enabling applications in catalysis or bioimaging .
- Bioisosterism : The tetrazole ring mimics carboxylic acids in drug design, enhancing metabolic stability .
- Experimental Evidence : In vitro assays show enhanced antimicrobial activity compared to non-tetrazole analogs (e.g., MIC ~12.5 µg/mL against S. aureus) .
Q. How can structural modifications enhance the pharmacological profile of this hydrazone derivative?
- Strategy :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzaldehyde ring to increase electrophilicity and binding affinity .
- Hybridization : Combine with triazole or thiazole moieties to improve solubility and bioavailability (e.g., logP reduction from 3.2 to 2.5) .
- Validation : Use molecular docking (AutoDock Vina) to predict interactions with target enzymes (e.g., COX-2, ΔG ~-9.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
